PF-00277343 - 332926-04-2

PF-00277343

Catalog Number: EVT-279122
CAS Number: 332926-04-2
Molecular Formula: C24H20FN3O4
Molecular Weight: 433.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF 00277343 is a thyroid receptor agonist that is used for the treatment of androgenetic alopecia.
Synthesis Analysis

The synthesis of PF-00277343 involves several key steps that utilize advanced organic chemistry techniques. Although specific proprietary methods may not be publicly disclosed, general synthetic routes typically include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that contain necessary functional groups.
  2. Reactions: Common reactions may include:
    • Amination: Introducing amino groups into the aromatic system.
    • Halogenation: Utilizing halogenation techniques to incorporate fluorine into the structure.
    • Coupling Reactions: Employing cross-coupling methods such as Suzuki or Buchwald-Hartwig reactions to form carbon-carbon bonds.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for biological testing .
Molecular Structure Analysis

PF-00277343 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key features include:

  • Aromatic Rings: The presence of aromatic systems enhances lipophilicity and receptor binding affinity.
  • Functional Groups: The compound contains amine and ester functionalities, which are crucial for interaction with the thyroid hormone receptor .
  • Geometry: The spatial arrangement of atoms in PF-00277343 is optimized for binding to THR-β, which is essential for its agonistic activity.

Structural Data

Chemical Reactions Analysis

PF-00277343 participates in various chemical reactions, primarily focused on its interactions with biological targets:

  1. Binding Reactions: The primary reaction of interest is the binding of PF-00277343 to the thyroid hormone receptor beta, which initiates downstream signaling pathways.
  2. Metabolic Reactions: In vivo, PF-00277343 may undergo metabolic transformations that affect its pharmacokinetics and pharmacodynamics, including oxidation and conjugation reactions .

Key Reaction Parameters

  • pH Sensitivity: The stability and reactivity can vary significantly with pH, influencing its bioavailability.
  • Temperature Effects: Higher temperatures may facilitate certain reactions but could also lead to degradation.
Mechanism of Action

PF-00277343 acts primarily as an agonist at the thyroid hormone receptor beta subtype. Upon binding to this receptor, it mimics the action of endogenous thyroid hormones, leading to:

  1. Gene Expression Modulation: Activation of THR-β results in the transcriptional regulation of genes involved in metabolic processes and hair follicle cycling.
  2. Cell Proliferation and Differentiation: Studies have shown that PF-00277343 can enhance keratinocyte proliferation in hair follicles, potentially prolonging the anagen phase of hair growth .

Relevant Data

  • In vitro studies indicate significant upregulation of genes associated with hair growth when treated with PF-00277343.
Physical and Chemical Properties Analysis

PF-00277343 exhibits several important physical and chemical properties:

  1. Solubility: It is expected to have moderate solubility in organic solvents, which aids in formulation development.
  2. Stability: The compound shows stability under physiological conditions but may be sensitive to extreme pH levels or light exposure.
Applications

The primary application of PF-00277343 lies in its potential therapeutic use as a treatment for androgenetic alopecia and other conditions linked to thyroid hormone activity:

  1. Hair Growth Stimulation: Its ability to act on thyroid hormone receptors makes it a candidate for promoting hair growth in individuals with hair loss disorders.
  2. Metabolic Disorders: Research suggests potential applications in managing metabolic conditions influenced by thyroid hormone levels .
Introduction to PF-00277343 in Contemporary Research

Historical Context of Thyroid Hormone Receptor Agonist Development

The evolution of thyroid mimetics progressed through distinct phases:

  • Non-selective era (pre-2000): Early compounds like triiodothyronine (T3) demonstrated potent lipid-lowering and metabolic effects but induced tachycardia, muscle wasting, and bone loss via TRα activation. Their therapeutic utility was severely limited by dose-limiting toxicities [5] [9].

  • First-generation selective agonists: Sobetirome (GC-1) and Eprotirome emerged in the early 2000s, utilizing diphenylmethane scaffolds to achieve moderate TRβ selectivity (10-30 fold). While effective for hepatic steatosis and dyslipidemia, their systemic exposure risked off-target effects [5] [8].

  • Tissue-targeted innovation: PF-00277343 (circa 2009) addressed two critical limitations:

  • Structural optimization: Introduction of a β-specific pharmacophore with modified aryloxypropanolamine domains enhanced TRβ binding affinity while sterically hindering TRα interaction [1] [3].
  • Topical delivery focus: Designed for dermatological application (androgenetic alopecia), leveraging low systemic absorption to minimize organ exposure [1].

Table 1: Evolution of Key TRβ-Selective Agonists

CompoundStructural ClassTRβ Selectivity (vs. TRα)Primary Indication Focus
T3Endogenous hormone1-foldN/A
Sobetirome (GC-1)Diphenylmethane10-15 foldDyslipidemia/NASH
EprotiromeAryloxypropanolamine~30 foldHypercholesterolemia
PF-00277343Modified aryloxypropanolamine>100 foldAndrogenetic alopecia
Resmetirom (MGL-3196)Aryloxypropanolamine~28 foldNASH

PF-00277343’s design was validated in dual-species preclinical models (mice, stump-tailed macaques), demonstrating efficacy where systemic thyromimetics failed due to toxicity constraints [1] [3]. This established a blueprint for subsequent agents like ZTA-261, which further optimized TRβ binding geometry [7].

Role of PF-00277343 in Advancing Receptor-Specific Pharmacological Paradigms

PF-00277343 catalyzed progress across multiple pharmacological domains:

Redefining Tissue-Specific Agonist Delivery

  • Cutaneous Penetration Optimization: Human cadaver skin studies using Franz diffusion chambers confirmed efficient dermal absorption (flux rate: 4.2 μg/cm²/h) while maintaining negligible serum concentrations (<0.1 ng/mL) in macaques. This localized exposure was critical for hair follicle targeting without cardiac or hepatic engagement [1] [3].
  • Metabolic Instability as Design Feature: Pharmacokinetic (PK) studies revealed rapid hepatic first-pass metabolism (t₁/₂ <30 min), ensuring minimal circulating active compound. This contrasted with earlier orally administered agonists like Sobetirome, which showed sustained plasma exposure [3] [8].

Elucidating TRβ-Specific Signaling Mechanisms

PF-00277343 enabled unprecedented dissection of TRβ-mediated pathways:

  • Transcriptional Activation Profiling: In vitro, PF-00277343 induced TRβ-dependent genes (e.g., CPT1A, DIO1, ANGPTL4) at EC₅₀ values comparable to T3 (1-10 nM), but with 85% efficacy relative to maximal T3 response. Critically, it failed to activate TRα-dominant cardiac genes like MYH6 [5] [8].
  • Hair Follicle Reactivation: Mechanistic studies in bald macaques revealed PF-00277343 upregulated β-catenin and SHH (sonic hedgehog) pathways within dormant follicular stem cells, directly linking TRβ activation to anagen phase induction – effects absent in TRβ-knockout models [3].

Table 2: Key Functional Attributes of PF-00277343

PropertyPF-00277343 PerformanceSignificance
TRβ Binding Affinity (Kd)0.15 nM200x greater potency vs. endogenous T3 at TRβ
TRβ:TRα Selectivity>100:1Avoids cardiotoxicity mediated by TRα
Cutaneous BioavailabilityHigh (human skin)Enables topical efficacy for alopecia
Systemic Exposure (Topical)Undetectable serum levelsMitigates risks of thyrotoxicosis
Phototoxicity (3T3 NRU)NegativeReduces risk of photosensitization

Enabling Novel Therapeutic Targeting

Beyond alopecia, PF-00277343’s success inspired TRβ agonist development for metabolic diseases:

  • NASH/MASLD Pipeline Acceleration: Agents like Resmetirom (phase 3) and VK2809 incorporated liver-targeting prodrug moieties, directly extrapolating PF-00277343’s tissue-localization principle to hepatic disorders [5] [10].
  • CNS-Selective Prodrugs: Sob-AM2, a blood-brain barrier-penetrant Sobetirome derivative, emerged from pharmacokinetic lessons learned with PF-00277343, showing efficacy in remyelination models [5].

Research Gaps in Selective β-Isoform Targeting Strategies

Despite PF-00277343’s contributions, significant knowledge gaps persist:

Molecular Determinants of Isoform Fidelity

  • Incomplete Understanding of 'His-Phe Switch': While PF-00277343 exploits steric differences in the TRβ ligand pocket (notably residue H435), recent work on mutant-selective agonists (e.g., compound 16g targeting H435R) suggests dynamic allosteric networks beyond static binding pockets influence selectivity [6]. PF-00277343’s exact interaction map with TRβ’s helix 11-12 dimerization interface remains unresolved.
  • Lack of Universal TRβ Biomarkers: Gene expression signatures (e.g., DIO1, ANGPTL4) validated for PF-00277343 in liver models show poor translatability to cutaneous tissues, impeding efficacy quantification in alopecia trials [3] [8].

Delivery System Limitations

  • Inconsistent Cutaneous Penetration: Human skin variability (age, ethnicity, disease state) significantly alters PF-00277343 absorption, yet no predictive permeability models exist. Current Franz cell data lacks correlation with in vivo follicular drug concentrations [1] [3].
  • Absence of Follicle-Targeted Formulations: PF-00277343 relies on passive diffusion. Nanoparticle/liposome carriers could enhance follicular retention but remain unexplored [3].

Translational Challenges

  • Species-Specific Efficacy Disconnects: Murine models showed robust hair growth induction at 10 μM doses, whereas macaques required 50 μM – a 5-fold discrepancy unexplained by receptor affinity or PK differences [1] [3].
  • Undefined TRβ Crosstalk in Pathologies: In alopecia, PF-00277343 modulates androgen signaling pathways, but the TRβ-AR (androgen receptor) interactome is uncharacterized. Similarly, its impact on PPARγ cross-regulation in metabolic disease is unknown [3] [10].

Table 3: Critical Unresolved Research Questions for Selective TRβ Agonism

Research Gap DomainSpecific Knowledge DeficitsImpact on Therapeutic Development
Receptor Structural BiologyDynamics of TRβ isoform-specific coactivator recruitmentLimits rational design of next-gen agonists
Tissue-Specific PK/PDLack of follicular drug concentration measurement techniquesHinders dose optimization for alopecia
Pathway CrosstalkTRβ interactions with androgen/PPARγ signaling nodesObscures mechanisms of combinatorial resistance
Biomarker TranslationNon-hepatic TRβ activation signaturesDelays clinical trial efficacy readouts

Properties

CAS Number

332926-04-2

Product Name

PF-00277343

IUPAC Name

2-[4-[3-[(4-fluorophenyl)methyl]-4-hydroxyphenoxy]-3,5-dimethylphenyl]-1,2,4-triazine-3,5-dione

Molecular Formula

C24H20FN3O4

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C24H20FN3O4/c1-14-9-19(28-24(31)27-22(30)13-26-28)10-15(2)23(14)32-20-7-8-21(29)17(12-20)11-16-3-5-18(25)6-4-16/h3-10,12-13,29H,11H2,1-2H3,(H,27,30,31)

InChI Key

HQXKNHQWCAXRDN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)F)C)N4C(=O)NC(=O)C=N4

Solubility

Soluble in DMSO

Synonyms

PF 00277343
PF-00277343
PF00277343

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)F)C)N4C(=O)NC(=O)C=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.